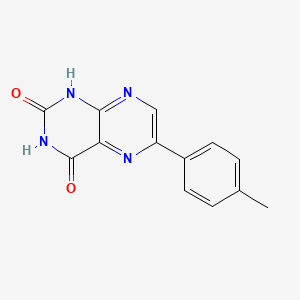
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester is a chemical compound with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 . This compound is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester typically involves the esterification reaction between butanoic acid and ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Butanoic acid+Ethanol→Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the manufacture of various chemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2,3-dimethyl-, ethyl ester: Similar in structure but with different substituents on the butanoic acid moiety.
Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester: Another ester with different substituents.
Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester: Contains a hydroxyl group, making it more polar.
Uniqueness
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.
Eigenschaften
CAS-Nummer |
63791-92-4 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
ethyl 2,2-diethyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-7-12(8-2,11(4,5)6)10(13)14-9-3/h7-9H2,1-6H3 |
InChI-Schlüssel |
PDIVLKNUSLZXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


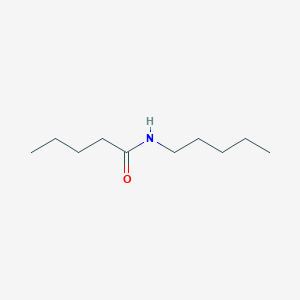
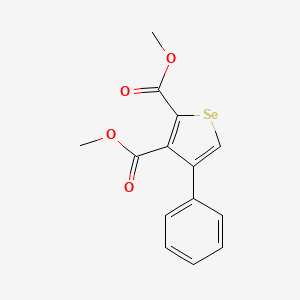
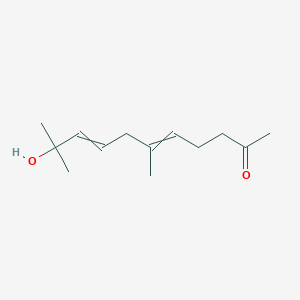

![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
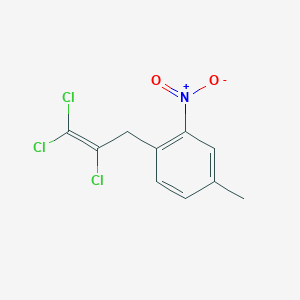
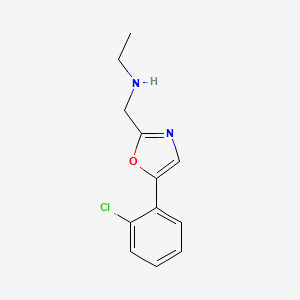
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
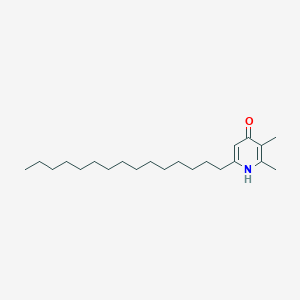
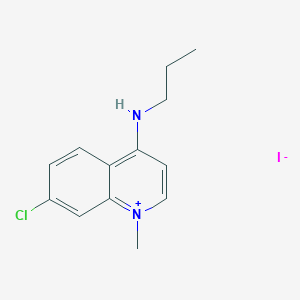
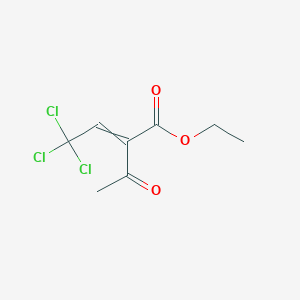
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
